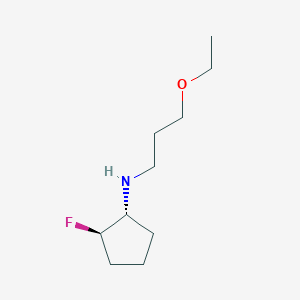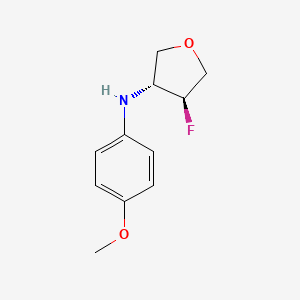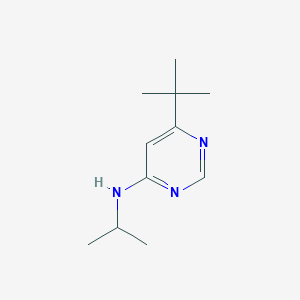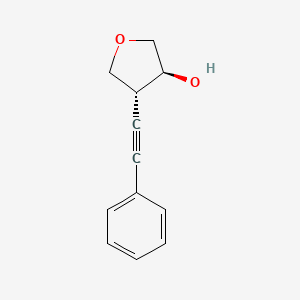![molecular formula C11H14FNO2 B1485641 trans-2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol CAS No. 2165901-43-7](/img/structure/B1485641.png)
trans-2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol (TFMPCB) is a novel cyclobutanone compound that has recently been studied for its potential applications in both scientific research and laboratory experiments. It is a highly versatile compound that has been found to possess a range of properties, such as its ability to act as a chiral building block and its potential as a catalyst for synthetic transformations.
Applications De Recherche Scientifique
Molecular Imaging in Prostate Cancer
A Phase IIa clinical trial of trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid (anti-18F-FACBC), a synthetic amino acid analog for PET imaging, demonstrated its potential in identifying primary and metastatic prostate cancer lesions. This study highlighted the safety and efficacy of anti-18F-FACBC PET in delineating cancerous tissues, indicating its potential utility in oncological diagnostics (Inoue et al., 2014).
Photocyclization Studies
Research on the photocyclization reactions of o,o′-bis-(2-arylvinyl)biphenyls, including mechanisms involving the formation of cyclobutane derivatives, provides insight into the reactivities and selectivities of these processes. Such studies are crucial for understanding the photochemical properties of aromatic compounds and have implications for the synthesis of complex organic molecules (Veld & Laarhoven, 1977).
NMR Labeling for Peptides
The design and synthesis of a monofluoro-substituted aromatic amino acid for use as a conformationally restricted label in solid-state 19F NMR studies of membrane-bound peptides showcases the application of cyclobutane derivatives in biochemistry. This approach facilitates the detailed structural analysis of peptides, offering a tool for exploring peptide conformations and interactions in biomembranes (Tkachenko et al., 2014).
Stereoselective Synthesis
The stereoselective synthesis of cis- and trans-3-fluoro-1-phenylcyclobutyl amine demonstrates the importance of precise control over molecular architecture in organic synthesis. Such methodologies enable the production of specific isomers of cyclobutane-containing compounds, which can have distinct biological or chemical properties (Shao & Ye, 2008).
Propriétés
IUPAC Name |
(1R,2R)-2-(4-fluoro-3-methoxyanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-15-11-6-7(2-3-8(11)12)13-9-4-5-10(9)14/h2-3,6,9-10,13-14H,4-5H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKYLWSWQCBNNY-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2CCC2O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)N[C@@H]2CC[C@H]2O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1485558.png)
![6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride](/img/structure/B1485561.png)
![(3R,4R)-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485562.png)


![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B1485568.png)

![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1485571.png)

![5-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1485575.png)


![(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485580.png)
![1-[3-(4-Bromophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485581.png)